molecular formula C8H8O3 B574145 8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) CAS No. 183800-06-8

8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI)

Cat. No.: B574145
CAS No.: 183800-06-8
M. Wt: 152.149
InChI Key: SRWCDOVXJFEUNO-MSZQBOFLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Oxabicyclo[321]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) is a bicyclic organic compound characterized by its unique structure, which includes an oxygen atom integrated into the bicyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) can be achieved through several methods. One notable method involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers. This reaction is promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2, allowing for the efficient construction of the compound with a wide substrate scope .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply. The use of continuous flow reactors and scalable reaction conditions would be essential for industrial production.

Chemical Reactions Analysis

Types of Reactions

8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Tempo oxoammonium tetrafluoroborate (T+BF4−)

    Rearrangement: ZnBr2

    Cyclization: Aldol reaction conditions

Major Products

The major products formed from these reactions include various analogs of 8-Oxabicyclo[3.2.1]octanes, which can be further functionalized for different applications .

Scientific Research Applications

8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, such as the oxa-[3,3] Cope rearrangement and aldol cyclization, which are crucial for its synthesis and functionalization . These reactions enable the compound to form stable intermediates and final products with desired properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) is unique due to its specific combination of a bicyclic structure with a diene and carboxylic acid functionalities. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry .

Properties

CAS No.

183800-06-8

Molecular Formula

C8H8O3

Molecular Weight

152.149

IUPAC Name

(5S)-8-oxabicyclo[3.2.1]octa-3,6-diene-4-carboxylic acid

InChI

InChI=1S/C8H8O3/c9-8(10)6-3-1-5-2-4-7(6)11-5/h2-5,7H,1H2,(H,9,10)/t5?,7-/m0/s1

InChI Key

SRWCDOVXJFEUNO-MSZQBOFLSA-N

SMILES

C1C=C(C2C=CC1O2)C(=O)O

Synonyms

8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.